2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

This compound belongs to the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide class, characterized by a bicyclic core comprising a benzene ring fused with a 1,2,4-thiadiazine ring system. The 1,1-dioxide moiety arises from sulfone oxidation, enhancing electronic stability and influencing intermolecular interactions. Key structural features include:

- 4-(3-Fluoro-4-Methoxybenzyl) group: A para-methoxy and meta-fluoro-substituted benzyl group at the 4-position, modulating electron density and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-(2-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-3-17-8-4-5-9-19(17)26-23(27)25(15-16-12-13-21(30-2)18(24)14-16)20-10-6-7-11-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETVLXDLQLCNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

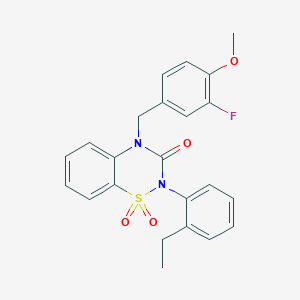

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure includes a benzothiadiazinone core with various substituents that may influence its biological activity.

Antinociceptive Properties

Research indicates that compounds structurally related to benzothiadiazines exhibit significant antinociceptive (pain-relieving) properties. For example, derivatives have been shown to act as antagonists at the TRPV1 receptor, which is implicated in pain pathways. Studies suggest that modifications to the benzothiadiazine core can enhance binding affinity and potency against this target .

Antimicrobial Activity

Benzothiadiazine derivatives have demonstrated antimicrobial properties. In vitro studies have shown that certain analogs possess activity against a range of bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Potential

Emerging evidence suggests that benzothiadiazine derivatives may exhibit anticancer properties. For instance, specific modifications to the structure have resulted in compounds that inhibit cancer cell proliferation in various cancer lines. These findings are supported by IC50 values indicating effective concentrations needed to achieve significant inhibition of tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiadiazine derivatives. Key factors influencing activity include:

- Substituent Nature : The presence of electron-withdrawing groups (like fluorine) can enhance the reactivity and binding affinity of the compound.

- Hydrophobic Interactions : The hydrophobic character of substituents affects membrane permeability and receptor binding.

- Steric Effects : The spatial arrangement of substituents can either facilitate or hinder interactions with biological targets.

Case Study 1: TRPV1 Antagonism

In one study, a series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit TRPV1-mediated responses. The most potent compound displayed an IC50 value significantly lower than that of standard pain medications, indicating a promising lead for further development .

Case Study 2: Antimicrobial Screening

A set of synthesized benzothiadiazines was screened against common pathogenic bacteria. Results showed that several compounds had comparable or superior activity to existing antibiotics, suggesting potential for new therapeutic agents in treating infections .

Data Tables

| Activity Type | Compound | IC50/EC50 | Target |

|---|---|---|---|

| Antinociceptive | Compound A | 0.5 µM | TRPV1 |

| Antimicrobial | Compound B | 10 µg/mL | E. coli |

| Anticancer | Compound C | 5 µM | MCF-7 (breast cancer) |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Substituent and Molecular Properties Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.